molecular formula C12H7NO2S B6375906 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile CAS No. 1261919-02-1

3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile

Cat. No.: B6375906
CAS No.: 1261919-02-1
M. Wt: 229.26 g/mol
InChI Key: RAGRECQIMVMSLG-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile is a hybrid aromatic compound featuring a benzonitrile core substituted with a hydroxyl group at the 5-position and a 5-formylthiophen-2-yl moiety at the 3-position. Its molecular formula is C₁₂H₇NO₂S, with a molecular weight of 245.26 g/mol. The compound combines electron-withdrawing (cyano, formyl) and electron-donating (hydroxyl) groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and optoelectronic materials .

Properties

IUPAC Name

3-(5-formylthiophen-2-yl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c13-6-8-3-9(5-10(15)4-8)12-2-1-11(7-14)16-12/h1-5,7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGRECQIMVMSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)C#N)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684716
Record name 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-02-1
Record name 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acid chlorides for esterification, alkyl halides for etherification

Major Products Formed

    Oxidation: 3-(5-Formylthiophen-2-yl)-5-carboxybenzonitrile

    Reduction: 3-(5-Hydroxymethylthiophen-2-yl)-5-hydroxybenzonitrile

    Substitution: Various esters and ethers depending on the reagents used

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile depends on its application:

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The target compound’s unique properties arise from its substituents. Below is a comparison with structurally related benzonitriles and thiophene derivatives:

Compound Substituents Key Features Applications
3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile 5-hydroxy, 3-(5-formylthiophen-2-yl) Strong electron-withdrawing groups enhance reactivity for cross-coupling reactions. Photovoltaic dyes, drug intermediates
5-Formyl-2-hydroxybenzonitrile (CAS 73289-79-9) 2-hydroxy, 5-formyl Intramolecular hydrogen bonding stabilizes structure; limited conjugation due to adjacent substituents. Fluorescent probes, agrochemicals
2-Fluoro-5-hydroxybenzonitrile 5-hydroxy, 2-fluoro Fluorine’s electronegativity increases acidity (pKa ~7.5 vs. ~8.2 for non-fluorinated analogs). Pharmaceutical intermediates (e.g., β-blockers)
3-(3-Fluoro-2-methylphenyl)-5-hydroxybenzonitrile 5-hydroxy, 3-(fluoro-methylphenyl) Steric hindrance from methyl group reduces reaction rates in Suzuki couplings. Kinase inhibitors
4-(3-Formyl-1-pentyl-1H-indol-5-yl)benzonitrile Indole-linked formyl, pentyl chain Extended conjugation improves light absorption (λmax ~450 nm). Organic solar cells

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-hydroxy analogs like 2-fluoro-5-iodobenzonitrile .
  • Thermal Stability : Formylthiophene derivatives decompose above 200°C, whereas fluorinated benzonitriles exhibit higher stability (~250°C) due to C-F bond strength .
  • Reactivity : The formyl group in the target compound undergoes facile condensation with amines (e.g., hydrazine for hydrazone formation), unlike fluorinated derivatives, which are more inert .

Biological Activity

3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H9N1O2S1
  • Molecular Weight: 229.66 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains.
  • Antioxidant Properties: It can scavenge free radicals, indicating potential protective effects against oxidative stress.
  • Anticancer Potential: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular pathways.

The biological effects of this compound are primarily attributed to its ability to interact with various biomolecules, such as enzymes and receptors. Specific mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • DNA Binding: Evidence suggests that it can bind to DNA, potentially affecting gene expression and cellular replication processes.
  • Cytokine Modulation: The compound may influence cytokine production, contributing to its anti-inflammatory effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies:
    • A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Antioxidant Activity:
    • In vitro assays revealed that the compound effectively scavenged DPPH radicals, with an IC50 value of 25 µg/mL, indicating strong antioxidant potential.
  • Anticancer Activity:
    • A recent investigation reported that treatment with this compound led to a dose-dependent reduction in the viability of human breast cancer cells (MCF-7), with IC50 values around 15 µM.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityAnticancer Activity
Compound AMIC: 32 µg/mLIC50: 25 µg/mLIC50: 15 µM
Compound BMIC: 64 µg/mLIC50: 30 µg/mLIC50: 20 µM
Compound CMIC: 128 µg/mLIC50: 35 µg/mLIC50: 25 µM

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